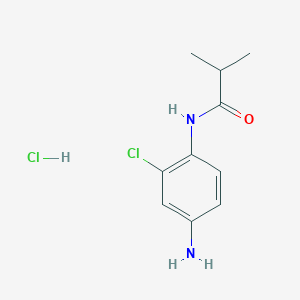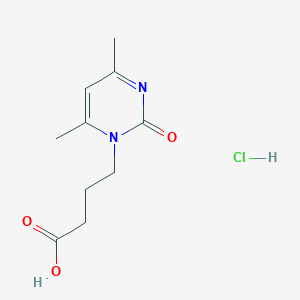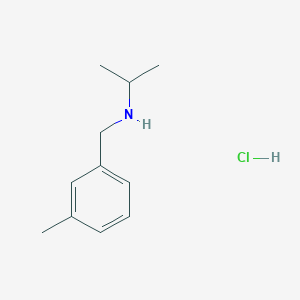
N-(3-Methylbenzyl)-2-propanamine hydrochloride
Vue d'ensemble
Description
Chemical compounds like “N-(3-Methylbenzyl)-2-propanamine hydrochloride” typically belong to the class of organic compounds known as secondary amines . These are organic compounds containing the secondary amine functional group, with the general structure R1R2NH (R1 and R2 can be a variety of carbon-containing groups) .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate organic compound with a suitable amine. For example, the reaction of N-acetylbenzamides with hydroxylamine hydrochloride at 80 °C in the presence of pyridine under microwave irradiation leads to the formation of 3-methyl-5-aryl-1,2,4-oxadiazole compounds .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy . The exact structure would depend on the specific arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving such compounds can vary widely depending on the specific functional groups present in the molecule. For example, N-acylamides can react with primary bi-nitrogen reagents, alkyl hydrazines, leading to the formation of an isomeric mixture of 1,2,4-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(3-Methylbenzyl)-2-propanamine hydrochloride” would depend on its specific chemical structure. For example, a similar compound, (3-Methylbenzyl)hydrazine hydrochloride, is reported to form crystals and have a molecular weight of 172.66 .Applications De Recherche Scientifique
Hypoxia-Targeted Compounds for Tumor Imaging
Research has explored the synthesis of fluorinated compounds, including ones structurally related to N-(3-Methylbenzyl)-2-propanamine hydrochloride, for use in non-invasive probes measuring tumor hypoxia via 19F-magnetic resonance spectroscopy (19F-MRS). These compounds, designed to accumulate and bind within hypoxic regions of tumors, offer potential for precise imaging and measurement of tumor hypoxia, crucial for cancer diagnosis and treatment planning (Papadopoulou, Ji, & Bloomer, 2006).
Advanced Chelating Agents
The synthesis of bulky alkylaminophenol chelates, which can be structurally related to N-(3-Methylbenzyl)-2-propanamine hydrochloride, demonstrates potential in creating novel chelating agents. These agents are essential in coordination chemistry, especially for first-row transition metals, and could be functionalized for various applications, including medicinal chemistry and materials science (Olesiejuk, Bakalorz, Krawczyk, & Kuźnik, 2018).
Hepatoprotective Properties
Compounds structurally similar to N-(3-Methylbenzyl)-2-propanamine hydrochloride have been synthesized and evaluated for their hepatoprotective properties. These compounds demonstrated pronounced activity against tetrachloromethane-induced toxic hepatitis, indicating potential therapeutic applications in liver protection and treatment of liver diseases (Dyubchenko et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds often interact with various enzymes and receptors in the body, influencing their function and leading to changes at the cellular level .
Mode of Action
The mode of action of N-(3-Methylbenzyl)-2-propanamine hydrochloride involves its interaction with its targets. The compound may bind to its target, altering its function and leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
The compound likely affects various biochemical pathways. For instance, it may influence the pathways involving the targets it interacts with. The downstream effects of these changes would depend on the specific pathways affected . .
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of N-(3-Methylbenzyl)-2-propanamine hydrochloride’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular function to alterations in the expression of certain genes .
Action Environment
The action, efficacy, and stability of N-(3-Methylbenzyl)-2-propanamine hydrochloride can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules. The compound’s interactions with its environment could affect its ability to reach its targets and exert its effects .
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9(2)12-8-11-6-4-5-10(3)7-11;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOGVFMHKDOWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Methylbenzyl)-2-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




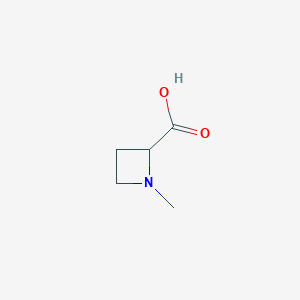
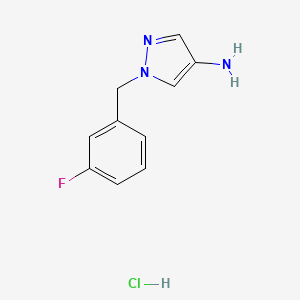

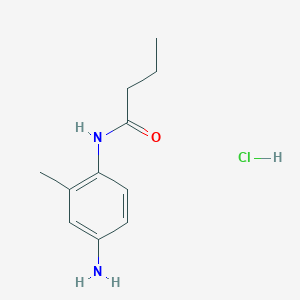
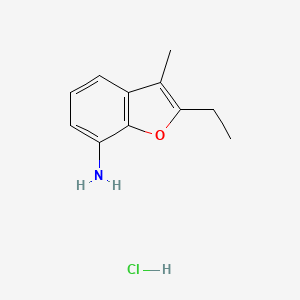


![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)

